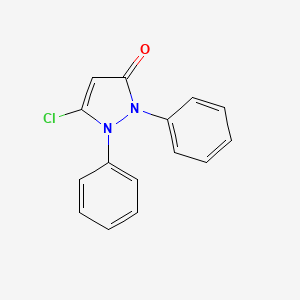
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorine atom and two phenyl groups attached to the pyrazoline ring. Pyrazolines and their derivatives are known for their wide range of pharmacological activities and are used in various fields, including pharmaceuticals and agriculture .
Preparation Methods
The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of chalcones with hydrazine derivatives under specific conditions. For instance, heating chalcones with hydrazine in the presence of a solvent like dioxane can yield pyrazoline derivatives . Another approach involves the use of diazo compounds or hydrazones as starting materials. Industrial production methods often focus on greener and more economical synthesis strategies, utilizing metal catalysts or nitrile imines .
Chemical Reactions Analysis
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, diazo compounds, and metal catalysts. For example, the compound can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolines. Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of diverse pyrazoline derivatives .
Scientific Research Applications
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazoline derivatives are investigated for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antipsychotic properties . The compound is also used in the agricultural sector for the development of agrochemicals .
Mechanism of Action
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. Pyrazoline derivatives are known to inhibit enzymes or receptors involved in various biological processes. For instance, some pyrazolines act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be compared with other similar compounds, such as 3-Methyl-1-phenyl-2-pyrazolin-5-one and 1,3-Diphenyl-1H-pyrazol-5-one . These compounds share the pyrazoline or pyrazolone core structure but differ in their substituents. The presence of the chlorine atom and two phenyl groups in 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- makes it unique and contributes to its distinct chemical and pharmacological properties .
Properties
CAS No. |
37585-37-8 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-chloro-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H |
InChI Key |
DVWNJXRYTFAXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


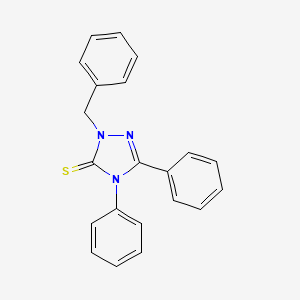
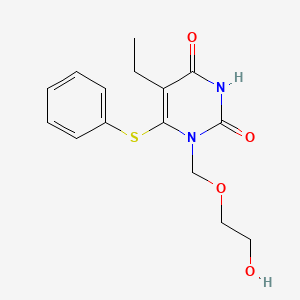
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
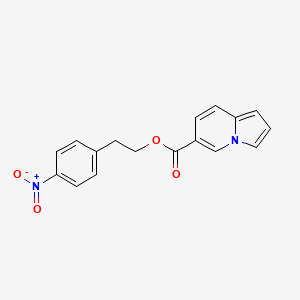


![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
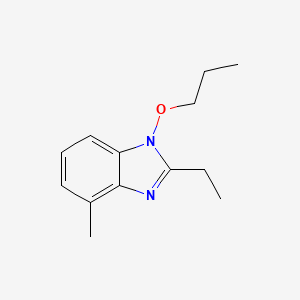
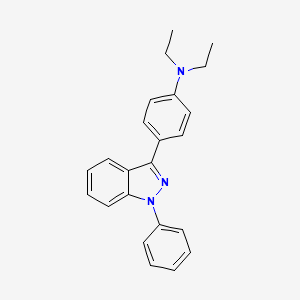
![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
